1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one is a heterocyclic compound that features a unique structure combining pyrrole, triazole, and ethanone moieties
Preparation Methods
The synthesis of 1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the cyclization of a precursor containing both pyrrole and triazole rings, followed by the introduction of the ethanone group. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one can be compared with similar compounds such as:
3-bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole: This compound shares a similar pyrrole structure but differs in the presence of a bromine atom and a pyrazole ring.
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit various biological activities.
The uniqueness of this compound lies in its specific combination of pyrrole, triazole, and ethanone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-c]triazol-3-yl)ethanone |
InChI |
InChI=1S/C9H13N3O/c1-6(13)8-7-4-9(2,3)5-12(7)11-10-8/h4-5H2,1-3H3 |
InChI Key |
PPOZBXFDIDVNLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CC(CN2N=N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.